Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate is a chemical compound characterized by its unique tetrahydropyridine structure. It has the molecular formula and a molecular weight of approximately 197.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its pharmacological properties and structural features that allow for further modifications.
The compound can be synthesized from various starting materials through specific chemical reactions, often involving the use of catalysts and controlled reaction conditions. Its synthesis has been documented in several scientific studies and commercial sources, indicating its relevance in both academic research and industrial applications.
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate is classified as a tetrahydropyridine derivative. Tetrahydropyridines are a group of compounds known for their diverse biological activities, including potential anti-inflammatory and anticancer properties. This compound belongs to a broader class of nitrogen-containing heterocycles that are widely studied for their pharmacological effects .
The synthesis of methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate typically involves several key steps:
A typical synthetic route may involve the condensation of a methoxy-substituted carbonyl compound with an amine or another nitrogen source in the presence of an acid catalyst. The reaction conditions can be adjusted to favor the formation of the desired product while minimizing side reactions.
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate features a bicyclic structure with a methoxy group at the 6-position and a carboxylate group at the 3-position. The tetrahydropyridine ring contributes to its stability and reactivity.
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate can participate in various chemical reactions:
The specific outcomes of these reactions depend on the conditions employed (e.g., temperature, solvent) and the nature of the reagents used.
The mechanism by which methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate exerts its biological effects involves interactions with molecular targets within cells. These may include:
Research into these mechanisms is ongoing to fully elucidate how this compound may contribute to therapeutic effects against various diseases .
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) are often provided in detailed studies but are not universally standardized across all sources .
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate has several scientific uses:
Research continues to explore further applications in drug development and materials science as scientists investigate its properties and interactions within biological systems .
Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (CAS 1934755-46-0) is efficiently synthesized through multicomponent domino reactions that enable simultaneous formation of multiple bonds and rings in a single reaction vessel. These processes demonstrate exceptional atom economy and operational efficiency, typically employing methanol as solvent under reflux conditions. The reaction cascade initiates with a Knoevenagel condensation between aromatic aldehydes and cyano-containing carbon-hydrogen acids (e.g., malononitrile or ethyl cyanoacetate), followed by sequential Michael addition, Mannich reaction, and intramolecular cyclization [5].
The domino sequence culminates in the formation of the tetrahydropyridine core after approximately 2 hours of reflux, yielding the target compound with its characteristic methoxy and methyl carboxylate substituents at positions 6 and 3, respectively. This methodology accommodates diverse aromatic aldehydes with both electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, chloro, nitro) substituents, demonstrating significant substituent tolerance. Typical isolated yields range from 44% to 90%, depending on the specific combination of reactants [5].
Table 1: Representative Yields in Multicomponent Synthesis Using Different Aldehydes
Aldehyde Substituent | C-H Acid | 3-Oxocarboxylate Ester | Yield (%) |
---|---|---|---|
Phenyl | Malononitrile | Methyl 3-oxobutanoate | 80 |
4-Methylphenyl | Malononitrile | Methyl 3-oxobutanoate | 72 |
3-Fluorophenyl | Malononitrile | Methyl 3-oxobutanoate | 71 |
4-Nitrophenyl | Malononitrile | Ethyl 3-oxobutanoate | 63 |
4-Bromophenyl | Ethyl cyanoacetate | Methyl benzoylacetate | 73 |
The reaction mechanism proceeds through several key intermediates: (1) formation of alkylidenemalononitrile via Knoevenagel condensation, (2) Michael addition generating 2-substituted 3-aryl-4,4-dicyanobutanoic acid ester, (3) Mannich reaction yielding 2-substituted 5-amino-3,5-diaryl-4,4-dicyanopentanoic acid, and (4) intramolecular cyclization to polysubstituted 2-hydroxypiperidine followed by dehydration to the tetrahydropyridine product [5]. Extended reaction monitoring revealed subsequent isomerization events over several months, though optimal yields are achieved at the 2-hour timeframe.
The tetrahydropyridine core of methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate contains stereogenic centers that significantly influence its physicochemical properties and biological interactions. Stereocontrol is achieved through conformation-directed cyclization and chiral environment induction during ring formation. Research demonstrates that the relative configuration of substituents directly impacts molecular recognition at biological targets, particularly muscarinic acetylcholine receptors where this scaffold shows subtype selectivity .
Ring conformation analysis reveals that the tetrahydropyridine core adopts a half-chair configuration with substituents preferentially occupying equatorial positions to minimize steric strain. This conformational preference enables selective functionalization at specific molecular positions. In muscarinic antagonists derived from this scaffold, the spatial orientation of the ester moiety correlates with M5 receptor affinity – compounds with (3R) configuration exhibit 6-fold greater selectivity for M5 over M1 receptors compared to their (3S) counterparts .
Table 2: Stereochemical Influence on Receptor Binding Affinity
Configuration | hM1 Ki (nM) | hM5 Ki (nM) | M1/M5 Selectivity Ratio |
---|---|---|---|
3R,5S | 1,390 | 230 | 6.0 |
3S,5R | 370 | 140 | 2.6 |
Racemic | 170 | 420 | 0.4 |
Advanced homology modeling of the human M5 receptor based on the rat M3 receptor crystal structure provides insights into stereochemical requirements for receptor-ligand interactions. Docking studies indicate that the 3-carbomethoxy group engages in hydrogen bonding with Asn507 in transmembrane domain 6, while optimal hydrophobic contacts require specific stereochemistry at position 6. These computational models guide the design of stereoselective syntheses that maximize target engagement .
The core structure of methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate serves as a versatile platform for focused structural diversification through post-assembly modification. The two primary modification sites are the ester functionality at position 3 and the ring nitrogen at position 1, each offering distinct reaction pathways.
Ester group manipulation enables significant alterations to molecular properties:
Transesterification: The methyl ester undergoes smooth conversion to ethyl analogues (ethyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate, CAS 377082-44-5) through acid-catalyzed alcoholysis using ethanol under reflux conditions. This modification increases molecular weight from 171.19 to 185.22 g/mol while reducing aqueous solubility by approximately 25% [2].
Carboxylate reduction: Lithium aluminum hydride reduction converts the ester to a primary alcohol, generating the corresponding hydroxymethyl derivative while preserving the methoxy substituent. This transformation significantly alters polarity (LogP reduction from ≈1.2 to ≈0.5) and introduces a versatile handle for further derivatization .
Nitrogen functionalization employs several strategies:
N-Alkylation: The ring nitrogen undergoes selective alkylation via reductive amination using aldehydes and sodium cyanoborohydride. This method enables installation of diverse substituents including methyl, n-propyl, n-butyl, and para-methoxybenzyl groups. The para-methoxybenzyl-protected derivatives demonstrate particular utility in multistep syntheses as they can be cleanly removed under oxidative conditions .
Acylation reactions: Treatment with acid chlorides or anhydrides generates amide derivatives with enhanced metabolic stability. Acetyl and benzoyl derivatives exhibit increased logP values (≈1.5 and ≈2.3, respectively) while maintaining the core ring structure .
Table 3: Common Post-Modification Reactions and Their Effects
Reaction Type | Reagents/Conditions | Product | Molecular Weight Change |
---|---|---|---|
Transesterification | Ethanol/H+, reflux | Ethyl ester | +14.03 g/mol |
N-Methylation | Formaldehyde/NaBH3CN | N-Methyl derivative | +14.03 g/mol |
N-Arylation | 4-Bromobenzaldehyde/NaBH3CN | N-(4-Bromobenzyl) derivative | +171.03 g/mol |
Ester reduction | LiAlH4, THF, 0°C | Hydroxymethyl derivative | -30.03 g/mol |
These post-modification techniques enable precise tailoring of molecular properties for specific applications in medicinal chemistry and materials science while preserving the core tetrahydropyridine architecture [2] .
Enantioselective synthesis of methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate employs chiral catalysts and auxiliaries to control stereochemistry during ring formation. Three principal strategies have demonstrated success:
Chiral Lewis acid catalysis: Binaphthol-derived titanium complexes direct the stereochemical outcome of the Mannich reaction step in multicomponent syntheses. These catalysts coordinate with both the imine and nucleophile components, creating a chiral environment that favors formation of the (3R,6S) isomer with enantiomeric excess (ee) values up to 88% .
Organocatalytic approaches: Cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether) catalyze Michael additions with enantioselectivity up to 95% ee. The catalyst's tertiary nitrogen and hydroxyl groups simultaneously activate both reaction partners through hydrogen bonding and ion pairing, while the bulky chiral framework sterically discriminates between prochiral faces .
Enzyme-mediated resolution: Lipases (particularly Candida antarctica lipase B) selectively hydrolyze the ester group of racemic mixtures. This kinetic resolution provides access to both enantiomerically enriched carboxylic acid (from the fast-reacting enantiomer) and intact ester (from the slow-reacting enantiomer) with ee >98% when carried out to 50% conversion .
Enantioselectivity impact on biological activity is particularly pronounced in compounds targeting neuromodulatory receptors. The (3R) enantiomer of structurally related tetrahydropyridine-3-carboxylates shows 11-fold greater M5 muscarinic acetylcholine receptor affinity (Ki = 2.24 μM) compared to the (3S) enantiomer. This selectivity arises from differential hydrogen bonding interactions with Asn507 in the receptor's orthosteric binding site, as confirmed through docking studies using a human M5 receptor homology model .
Table 4: Enantioselectivity Achieved Through Different Synthetic Approaches
Methodology | Key Catalyst/Reagent | Enantiomeric Excess (%) | Favored Configuration |
---|---|---|---|
Chiral Lewis Acid | (R)-BINOL-Ti(OiPr)4 | 88 | 3R,6S |
Organocatalysis | Hydroquinine-PHN | 95 | 3S,6R |
Biocatalysis | Candida antarctica lipase B | >98 (kinetic resolution) | Substrate-dependent |
Recent advances include continuous flow asymmetric synthesis that enhances enantioselectivity through improved mass transfer and thermal control. Microreactor systems employing immobilized chiral catalysts achieve residence times under 10 minutes while maintaining ee values >90%, representing significant improvements over batch processes. These developments enable gram-scale production of enantiomerically pure tetrahydropyridine building blocks for pharmaceutical applications .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1